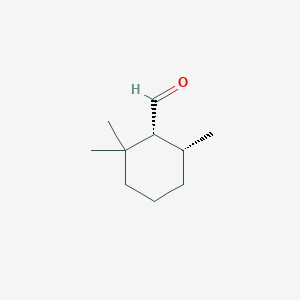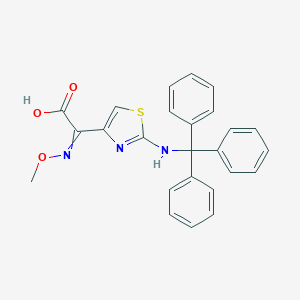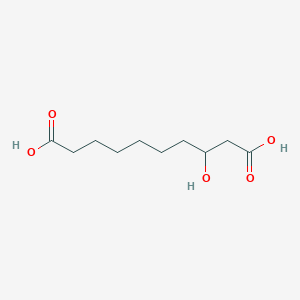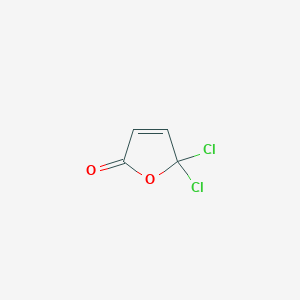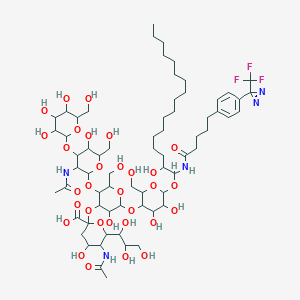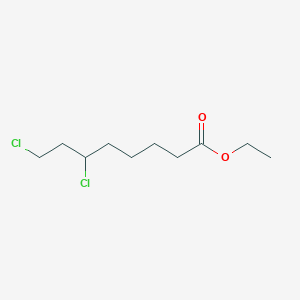
6,8-二氯辛酸乙酯
描述
Ethyl 6,8-dichlorooctanoate is an organic compound with the molecular formula C10H18Cl2O2This compound is primarily used as an intermediate in the synthesis of various chemical products, including α-lipoic acid derivatives, which have significant biological and industrial applications .
科学研究应用
Ethyl 6,8-dichlorooctanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of α-lipoic acid derivatives, which are important antioxidants.
Biology: In the study of metabolic pathways and enzyme functions.
Medicine: In the development of anticancer agents and other therapeutic compounds.
Industry: As a precursor for the production of various industrial chemicals and materials .
作用机制
Target of Action
Ethyl 6,8-dichlorooctanoate is an important organic intermediate for the synthesis of lipoic acid . Lipoic acid is a powerful antioxidant and has a promising domestic and international market .
Mode of Action
It is known to be a crucial intermediate in the synthesis of lipoic acid , which is a potent antioxidant. Antioxidants work by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Biochemical Pathways
Ethyl 6,8-dichlorooctanoate is involved in the synthesis of lipoic acid . Lipoic acid plays a critical role in mitochondrial energy metabolism and is also involved in the antioxidant defense system. It has the ability to regenerate other antioxidants, such as vitamin C and vitamin E, enhancing their effectiveness .
Result of Action
The primary result of the action of Ethyl 6,8-dichlorooctanoate is the production of lipoic acid . Lipoic acid has potent antioxidant activity, which can protect cells from oxidative damage. This can have numerous beneficial effects at the molecular and cellular level, including the prevention of cellular damage and the promotion of healthy aging .
生化分析
Biochemical Properties
Ethyl 6,8-dichlorooctanoate plays a significant role in biochemical reactions, particularly in the synthesis of lipoic acid and its derivatives. Lipoic acid is a crucial cofactor for mitochondrial enzyme complexes involved in oxidative decarboxylation reactions. Ethyl 6,8-dichlorooctanoate interacts with enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, facilitating the synthesis of lipoic acid . These interactions are essential for the proper functioning of mitochondrial energy metabolism.
Cellular Effects
Ethyl 6,8-dichlorooctanoate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of lipoic acid derivatives contributes to its impact on cellular function. Lipoic acid derivatives are known to modulate oxidative stress and enhance mitochondrial function, thereby influencing cell survival and proliferation . Ethyl 6,8-dichlorooctanoate’s effects on these cellular processes make it a valuable compound for studying cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of ethyl 6,8-dichlorooctanoate involves its interaction with specific enzymes and biomolecules. The compound binds to enzymes involved in the synthesis of lipoic acid, such as lipoic acid synthase. This binding interaction facilitates the conversion of ethyl 6,8-dichlorooctanoate into lipoic acid derivatives . Additionally, ethyl 6,8-dichlorooctanoate may influence gene expression by modulating transcription factors involved in oxidative stress response and mitochondrial biogenesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6,8-dichlorooctanoate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that ethyl 6,8-dichlorooctanoate can enhance mitochondrial function and reduce oxidative stress in cells, contributing to improved cellular health and longevity.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of ethyl 6,8-dichlorooctanoate vary with different dosages. At lower doses, the compound has been shown to enhance mitochondrial function and reduce oxidative stress without causing significant toxicity . At higher doses, ethyl 6,8-dichlorooctanoate may exhibit toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 6,8-dichlorooctanoate is involved in metabolic pathways related to the synthesis of lipoic acid and its derivatives. The compound interacts with enzymes such as lipoic acid synthase and pyruvate dehydrogenase, facilitating the conversion of precursors into lipoic acid . This metabolic pathway is crucial for maintaining mitochondrial function and energy production in cells. Additionally, ethyl 6,8-dichlorooctanoate may influence metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 6,8-dichlorooctanoate is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters ensures its proper localization and accumulation in target tissues . Ethyl 6,8-dichlorooctanoate’s distribution within cells is essential for its role in modulating mitochondrial function and oxidative stress response.
Subcellular Localization
Ethyl 6,8-dichlorooctanoate exhibits specific subcellular localization, primarily targeting mitochondria. The compound’s targeting signals and post-translational modifications direct it to mitochondrial compartments, where it exerts its effects on mitochondrial function and energy production . This subcellular localization is crucial for the compound’s role in enhancing mitochondrial health and reducing oxidative stress.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 6,8-dichlorooctanoate can be synthesized through a chlorination reaction involving 6-hydroxy-8-chlorooctanoic acid ethyl ester and chlorination reagents such as thionyl chloride or solid phosgene. The reaction typically uses N,N-dimethylbenzylamine as an acid-binding agent. The process involves reacting the starting materials in an organic solvent like dichloroethane at controlled temperatures and then isolating the product through vacuum distillation .
Industrial Production Methods
In industrial settings, the production of ethyl 6,8-dichlorooctanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing the production of hazardous by-products. The use of advanced purification techniques, such as vacuum distillation and solvent extraction, is common to achieve the desired product quality .
化学反应分析
Types of Reactions
Ethyl 6,8-dichlorooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions
Major Products
The major products formed from these reactions include substituted derivatives, reduced alcohols, and oxidized carboxylic acids .
相似化合物的比较
Ethyl 6,8-dichlorooctanoate can be compared with other similar compounds, such as:
Ethyl 5,7-dichloroheptanoate: Another chlorinated ester used in similar synthetic applications.
6,8-Dibenzylmercaptooctanoic acid: An intermediate for the preparation of DL-α-lipoic acid.
7-Bromo-1,3-dichloroheptane: Used in the synthesis of DL-12-dithiolane-3-butanesulfonamide
These compounds share similar structural features and are used in related synthetic processes, but ethyl 6,8-dichlorooctanoate is unique in its specific applications and reactivity profile.
属性
IUPAC Name |
ethyl 6,8-dichlorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYDWSNYTVVKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910209 | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-64-0 | |
| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


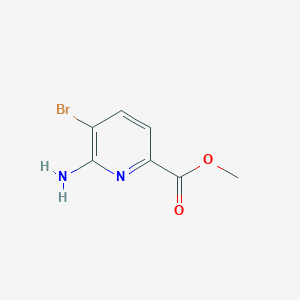

![2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol](/img/structure/B143096.png)



